molecular formula C27H29NO5S B281270 BUTYL 2-METHYL-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE

BUTYL 2-METHYL-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE

Cat. No.: B281270
M. Wt: 479.6 g/mol
InChI Key: YIWTYDXFWWZBFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 2-METHYL-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE involves multiple steps. One common method includes the reaction of a naphthofuran derivative with a sulfonyl chloride in the presence of a base. The reaction conditions typically involve the use of solvents like dichloromethane and bases such as triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

BUTYL 2-METHYL-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

BUTYL 2-METHYL-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of BUTYL 2-METHYL-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological molecules, influencing their activity. The naphthofuran core can interact with hydrophobic regions of proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • Butyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]indole-3-carboxylate
  • Butyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]benzofuran-3-carboxylate

Uniqueness

BUTYL 2-METHYL-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE is unique due to its specific combination of a naphthofuran core and a sulfonylamino group. This combination imparts distinct chemical and biological properties that are not observed in similar compounds .

Properties

Molecular Formula

C27H29NO5S

Molecular Weight

479.6 g/mol

IUPAC Name

butyl 2-methyl-5-[(2,4,5-trimethylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C27H29NO5S/c1-6-7-12-32-27(29)25-19(5)33-26-21-11-9-8-10-20(21)23(15-22(25)26)28-34(30,31)24-14-17(3)16(2)13-18(24)4/h8-11,13-15,28H,6-7,12H2,1-5H3

InChI Key

YIWTYDXFWWZBFQ-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=C(C=C(C(=C4)C)C)C)C

Canonical SMILES

CCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=C(C=C(C(=C4)C)C)C)C

Origin of Product

United States

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